3-[(2S)-oxiran-2-yl]pyridine
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Overview
Description
3-[(2S)-oxiran-2-yl]pyridine is a chemical compound that features a pyridine ring substituted with an oxirane (epoxide) group at the 3-position The (2S) designation indicates the stereochemistry of the oxirane group, which is crucial for its reactivity and interaction with other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-hydroxypyridine with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring . Another approach involves the use of a Grignard reagent to introduce the oxirane group onto a pre-formed pyridine ring .
Industrial Production Methods
Industrial production of 3-[(2S)-oxiran-2-yl]pyridine may involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Pyridines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-[(2S)-oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane group.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2S)-oxiran-2-yl]pyridine involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts to modify other molecules or to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Lacks the oxirane group but can be used as a precursor in the synthesis of 3-[(2S)-oxiran-2-yl]pyridine.
2,3-Epoxy-1-propanol: Contains an oxirane ring but lacks the pyridine ring.
Pyridine N-oxide: Features an oxidized pyridine ring but does not have an oxirane group.
Uniqueness
The stereochemistry of the oxirane group further adds to its uniqueness, influencing its interactions and reactivity .
Properties
IUPAC Name |
3-[(2S)-oxiran-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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